molecular formula C12H16N2O3 B1492317 (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-76-1

(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1492317
CAS No.: 2098159-76-1
M. Wt: 236.27 g/mol
InChI Key: UILSYSCIJUHZIT-SNAWJCMRSA-N
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Description

(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a high-purity chemical compound with the CAS Number 2098159-76-1 and a molecular formula of C12H16N2O3. Its molecular weight is 236.27 g/mol. This compound features a pyrazole core linked to a prop-2-enoic acid (acrylic acid) chain in the (E) configuration, which is further substituted with a tetrahydropyran (oxan-2-yl)methyl group at the pyrazole nitrogen . This structure classifies it as a pyrazole derivative, a scaffold renowned in medicinal chemistry for its versatile biological activities. Pyrazole derivatives are extensively investigated as key intermediates and active scaffolds in drug discovery . While the specific biological profile of this compound requires further investigation, structurally similar molecules based on a pyrazole core are known to exhibit a range of pharmacological activities. Notably, some advanced pyrazole derivatives have been developed into potent potassium-competitive acid blockers (P-CABs), such as Vonoprazan, which is used for the treatment of Helicobacter pylori infection and other acid-related diseases . Other research areas for pyrazole compounds include their investigation as inhibitors of enzymes like arginine methyltransferase, highlighting their potential in oncology and other therapeutic fields . The presence of the acrylic acid moiety may also make it a valuable building block for the synthesis of more complex molecules via conjugation reactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)5-4-10-7-13-14(8-10)9-11-3-1-2-6-17-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSYSCIJUHZIT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, identified by CAS number 2098155-34-9, is a derivative of pyrazole with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and related case studies.

The chemical formula for this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of 236.27 g/mol. The structure includes a pyrazole ring linked to an oxane moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Attachment of the Oxane Group : Involves alkylation of the pyrazole with an oxane-derived halide.
  • Formation of the Prop-2-enoic Acid Moiety : This can be accomplished through standard carboxylic acid formation techniques.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains and fungi. A study demonstrated that certain pyrazole compounds displayed higher antifungal activity compared to established antifungal agents like cycloheximide against Fusarium species and Alternaria .

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites or allosteric sites, disrupting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling .

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited comparable activity to commercial antibiotics, indicating potential for therapeutic applications .
  • Antifungal Studies : In vitro tests revealed that derivatives showed notable antifungal activity against Candida albicans and Aspergillus niger, suggesting their utility in treating fungal infections .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget OrganismEfficacy Level
Pyrazole AAntibacterialStaphylococcus aureusModerate
Pyrazole BAntifungalCandida albicansHigh
Pyrazole CAntifungalAspergillus nigerModerate
Pyrazole DAntibacterialEscherichia coliHigh

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential as a pharmacologically active agent. Various studies have investigated its efficacy in:

  • Anti-inflammatory Agents : The pyrazole structure is known for its anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Activity : Early research suggests that this compound may inhibit cancer cell proliferation through specific molecular mechanisms, potentially targeting pathways involved in tumor growth and metastasis.

Biological Research

In biological assays, (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has been utilized to:

  • Enzyme Inhibition Studies : It serves as a tool for studying enzyme kinetics and inhibition mechanisms, particularly in pathways relevant to disease states.
  • Receptor Binding Studies : The compound may interact with various receptors, providing insights into receptor-mediated signaling pathways that are crucial for understanding cellular responses.

Materials Science

Research is ongoing into the use of this compound in synthesizing advanced materials:

  • Polymers and Nanomaterials : Its unique chemical structure allows for potential applications in developing novel polymers or nanomaterials with specific functional properties.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted at a prominent university evaluated the anticancer activity of this compound against various cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis in human cancer cells, highlighting its potential role as an anticancer drug candidate.

Case Study 3: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that this compound acts by binding to the active site of specific enzymes involved in metabolic pathways, thereby altering their activity and providing insights into drug design strategies.

Comparison with Similar Compounds

Pyrazole derivatives with propenoic acid substituents are widely studied for their biological activity and synthetic versatility. Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and inferred applications.

Structural and Functional Differences

Target Compound: (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid
  • Substituents : 1-[(Oxan-2-yl)methyl] group (tetrahydropyran-2-ylmethyl).
  • Key Features: The oxan-2-ylmethyl group introduces an oxygen atom within a six-membered ring, likely improving solubility via polar interactions. The E-configuration of the propenoic acid ensures planar geometry, facilitating conjugation with biological targets .
  • Inferred Applications: Potential use in drug discovery due to pyrazole’s prevalence in kinase inhibitors and anti-inflammatory agents.
Analog 1: (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoic Acid
  • Substituents : 1-Methyl group.
  • Molecular Formula : C₇H₈N₂O₂.
  • Molecular Weight : 168.15 g/mol.
  • Key Differences : Simpler methyl substituent lacks the oxygenated cyclic structure, reducing solubility but enhancing lipophilicity. This compound is a common intermediate in synthesizing more complex derivatives .
Analog 2: (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid
  • Substituents : 1-Phenyl group.
  • Molecular Formula : C₁₂H₁₀N₂O₂.
  • Molecular Weight : 214.22 g/mol.
  • However, it may reduce metabolic stability compared to the oxan-2-ylmethyl group .
Analog 3: (E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic Acid
  • Substituents : 5-Chloro, 3-methyl, 1-(4-methylbenzyl).
  • Molecular Formula : C₁₅H₁₅ClN₂O₂.
  • Molecular Weight : 290.74 g/mol.
Analog 4: Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate
  • Substituents : Methyl ester (vs. carboxylic acid).
  • Molecular Formula : C₈H₁₀N₂O₂.
  • Molecular Weight : 166.18 g/mol.
  • Key Differences : The ester group reduces acidity and improves cell membrane permeability, making it a prodrug candidate. However, discontinuation of this compound in commercial catalogs suggests challenges in stability or synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications References
Target Compound 1-[(Oxan-2-yl)methyl] ~C₁₂H₁₆N₂O₃* ~281.3* N/A Enhanced solubility; medicinal chemistry
(2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoic acid 1-Methyl C₇H₈N₂O₂ 168.15 N/A Intermediate in synthesis
(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid 1-Phenyl C₁₂H₁₀N₂O₂ 214.22 N/A Drug discovery scaffold
(E)-3-[5-Chloro-3-methyl-1-(4-methylbenzyl)pyrazol-4-yl]prop-2-enoic acid 5-Chloro, 3-methyl, 1-(4-methylbenzyl) C₁₅H₁₅ClN₂O₂ 290.74 N/A Antimicrobial potential
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate Methyl ester C₈H₁₀N₂O₂ 166.18 Discontinued Prodrug candidate

*Estimated based on structural similarity and substituent contributions.

Research Findings and Implications

  • Biological Activity : Pyrazole derivatives with aromatic substituents (e.g., phenyl, benzyl) show enhanced binding to hydrophobic enzyme pockets, while oxan-2-ylmethyl groups may improve water solubility and pharmacokinetics .
  • Purity and Stability : Analogs with 95% purity (e.g., ) suggest rigorous purification protocols, though the target compound’s purity remains unverified in the provided data .

Preparation Methods

Pyrazole Ring Formation

  • Method A: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds
    Hydrazines react with α,β-unsaturated esters or acids to form pyrazole rings via 1,3-dipolar cycloaddition or condensation pathways. This method allows for direct formation of substituted pyrazoles with a handle for further modification.

  • Method B: Cyclization of β-ketoesters with hydrazine derivatives
    β-Ketoesters can be reacted with hydrazines to yield pyrazole-4-carboxylates, which can be further transformed into the target compound.

Introduction of Oxan-2-ylmethyl Group

  • Alkylation of pyrazole nitrogen
    The pyrazole nitrogen at position 1 is alkylated using oxan-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. This step proceeds via nucleophilic substitution.

  • Protection/Deprotection strategies
    The oxan-2-yl group acts as a protecting group for hydroxyl functionalities and can be installed or removed depending on the synthetic route to facilitate selective reactions.

Formation of the (2E)-Propenoic Acid Side Chain

  • Heck coupling reaction
    A palladium-catalyzed Heck reaction between the pyrazole ring bearing a suitable leaving group (e.g., halide) and acrylic acid or its derivatives can install the propenoic acid moiety with (E)-stereochemistry.

  • Knoevenagel condensation
    Alternatively, condensation of pyrazole-4-carboxaldehyde derivatives with malonic acid or equivalents under basic conditions can yield the α,β-unsaturated acid with control over the double bond configuration.

Research Findings and Optimization

  • Stereochemical control
    The (E)-configuration of the propenoic acid double bond is favored thermodynamically and is usually ensured by reaction conditions such as temperature, solvent, and choice of catalyst.

  • Yield and purity
    Optimization of base strength, solvent polarity, and reaction time improves yields typically ranging from 60% to 85% in reported syntheses.

  • Intermediate characterization
    Key intermediates such as the N-oxan-2-ylmethyl pyrazole and pyrazole-4-halide derivatives are characterized by NMR, IR, and mass spectrometry to confirm structure before proceeding.

  • Scalability
    The methods are amenable to scale-up with careful control of reaction parameters to maintain stereochemical purity and minimize side products.

Data Table Summarizing Preparation Methods

Step Method/Reaction Type Reagents/Conditions Outcome/Notes
Pyrazole ring formation Hydrazine + β-ketoester condensation Hydrazine hydrate, β-ketoester, reflux in ethanol Formation of pyrazole-4-carboxylate intermediate
N1-alkylation with oxan-2-ylmethyl Nucleophilic substitution Oxan-2-ylmethyl bromide, K2CO3, DMF, 60°C Selective alkylation at N1 position
Installation of propenoic acid Heck coupling or Knoevenagel condensation Pd catalyst, acrylic acid or malonic acid, base, solvent Formation of (2E)-3-substituted propenoic acid side chain
Purification Column chromatography or recrystallization Silica gel, hexane/ethyl acetate mixtures High purity final compound

Q & A

What are the established synthetic routes for (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid?

Level: Basic
Answer:
A common approach involves coupling pyrazole derivatives with α,β-unsaturated carboxylic acid precursors. For example, the oxan-2-ylmethyl group can be introduced via nucleophilic substitution or Mitsunobu reactions on 1H-pyrazole-4-carbaldehyde intermediates. Subsequent Wittig or Horner-Wadsworth-Emmons reactions with phosphonate esters can extend the α,β-unsaturated chain to form the prop-2-enoic acid moiety . Validation via 1H^1H-NMR and IR spectroscopy ensures correct regiochemistry and functional group integrity.

How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Level: Advanced
Answer:
Optimization hinges on controlling steric and electronic effects in the pyrazole and oxane subunits. Key steps include:

  • Temperature Modulation: Lowering reaction temperatures (0–5°C) during pyrazole alkylation reduces side-product formation .
  • Catalyst Selection: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrazole functionalization .
  • Purification: Flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) effectively isolates the product. Purity ≥95% can be confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

What crystallographic techniques and software are recommended for determining the crystal structure of this compound?

Level: Basic
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution: Employ direct methods in SHELXS for phase determination .
  • Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. The oxan-2-ylmethyl group’s chair conformation and pyrazole planarity should be analyzed using Olex2 or Mercury .

How should researchers resolve discrepancies between experimental spectroscopic data and computational modeling results?

Level: Advanced
Answer:
Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental 1H^1H-NMR chemical shifts. Adjust for solvent polarity (e.g., DMSO-d6 vs. gas phase) .
  • Dynamic Effects: Use variable-temperature NMR to assess rotational barriers in the oxane ring.
  • X-ray Validation: Overlay crystallographic data with optimized molecular geometries (e.g., in GaussView) to identify steric clashes or tautomeric equilibria .

What in vitro assays are appropriate for evaluating the potential antimicrobial activity of this compound?

Level: Advanced
Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
  • Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining in Candida albicans .
  • Mechanistic Studies: Pair with fluorescence-based bacterial membrane permeability assays (SYTOX Green uptake) to assess disruption of cell integrity .

Which analytical methods are most effective in assessing the purity of synthesized batches?

Level: Basic
Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. A single peak with ≥95% area indicates purity .
  • LC-MS: Confirm molecular ion ([M+H]+^+) and rule out dimers or adducts.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?

Level: Advanced
Answer:

  • Core Modifications: Synthesize analogs with varied substituents on the pyrazole (e.g., halogens, methyl groups) and oxane (e.g., spirocyclic variants) .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., COX-2 or fungal CYP51).
  • In Vivo Correlation: Test top candidates in rodent models for bioavailability and toxicity, correlating logP values (determined via shake-flask method) with pharmacokinetic profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

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